molecular formula C24H32O B13806005 1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene CAS No. 51555-02-3

1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene

Cat. No.: B13806005
CAS No.: 51555-02-3
M. Wt: 336.5 g/mol
InChI Key: FCRRHENEPCOJGE-UHFFFAOYSA-N
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Description

1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a heptyl group attached to a phenyl ring, which is further connected to a vinyl group and a propoxybenzene moiety

Preparation Methods

The synthesis of 1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding with various biomolecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, potentially modulating biological pathways and cellular functions .

Comparison with Similar Compounds

1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene can be compared with other similar compounds, such as phenylboronic acid and pinacol boronic esters . While these compounds share some structural similarities, they differ in their functional groups and reactivity. For example, phenylboronic acid contains a boronic acid group, which imparts unique reactivity towards diols and other nucleophiles. In contrast, this compound’s vinyl and propoxy groups provide distinct electronic and steric properties, making it suitable for different applications.

Similar compounds include:

  • Phenylboronic acid
  • Pinacol boronic esters
  • Alkyl-substituted aromatic hydrocarbons

Properties

CAS No.

51555-02-3

Molecular Formula

C24H32O

Molecular Weight

336.5 g/mol

IUPAC Name

1-heptyl-4-[1-(4-propoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C24H32O/c1-4-6-7-8-9-10-21-11-13-22(14-12-21)20(3)23-15-17-24(18-16-23)25-19-5-2/h11-18H,3-10,19H2,1-2H3

InChI Key

FCRRHENEPCOJGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OCCC

Origin of Product

United States

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